molecular formula C22H40BClF3N B2521356 (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium CAS No. 411206-87-6

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

Cat. No.: B2521356
CAS No.: 411206-87-6
M. Wt: 421.82
InChI Key: CBZCYMNTHJMIEU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is a fluorinated compound with the molecular formula C22H40BClF3N and a molecular weight of 421.82 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 3-chlorophenylboronic acid with a trifluoroborane reagent under controlled conditions. The reaction is carried out in the presence of a suitable base, such as tetrabutylammonium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the activation of the boron reagent and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrifluoroboranuide; tetrabutylazanium
  • (4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium
  • (3-Bromophenyl)trifluoroboranuide; tetrabutylazanium

Uniqueness

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific coupling reactions where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-chlorophenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZCYMNTHJMIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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